molecular formula C13H21NO B13274707 2-Methoxy-5-methyl-N-(pentan-3-YL)aniline

2-Methoxy-5-methyl-N-(pentan-3-YL)aniline

Cat. No.: B13274707
M. Wt: 207.31 g/mol
InChI Key: GOOSLFYGYFSNGX-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a hindered amine, which means it has a bulky substituent that can affect its reactivity and properties. This compound is used as a chemically differentiated building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-N-(pentan-3-yl)aniline typically involves the reaction of 2-methoxy-5-methylaniline with a suitable alkylating agent, such as 3-pentanone, under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-N-(pentan-3-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-methyl-N-(pentan-3-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and drug candidates.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-methyl-N-(pentan-3-yl)aniline is unique due to its specific structural features, such as the methoxy and methyl groups on the aromatic ring and the pentan-3-yl substituent on the amine group. These features contribute to its distinct reactivity and properties, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-methoxy-5-methyl-N-pentan-3-ylaniline

InChI

InChI=1S/C13H21NO/c1-5-11(6-2)14-12-9-10(3)7-8-13(12)15-4/h7-9,11,14H,5-6H2,1-4H3

InChI Key

GOOSLFYGYFSNGX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=CC(=C1)C)OC

Origin of Product

United States

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